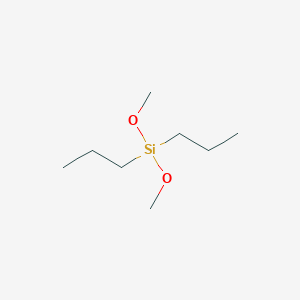

Dimethoxy(dipropyl)silane

Description

Dimethoxy(dipropyl)silane is an organosilicon compound with the molecular formula C₈H₂₀O₂Si, featuring two methoxy (–OCH₃) and two propyl (–C₃H₇) groups attached to a central silicon atom.

Methoxy-substituted silanes are widely used as coupling agents, surface modifiers, or intermediates in polymer synthesis due to their hydrolytic reactivity, which enables covalent bonding with substrates like glass, metals, or polymers . The dipropyl groups in Dimethoxy(dipropyl)silane likely enhance hydrophobicity and compatibility with organic matrices, making it suitable for applications in coatings, adhesives, or composite materials.

Properties

IUPAC Name |

dimethoxy(dipropyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-5-7-11(9-3,10-4)8-6-2/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUVKQDVTIIMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](CCC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558943 | |

| Record name | Dimethoxy(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18230-94-9 | |

| Record name | Dimethoxy(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxy(dipropyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst to facilitate the addition of dipropylsilane to methanol, forming dimethoxy(dipropyl)silane .

Industrial Production Methods: In industrial settings, the production of dimethoxy(dipropyl)silane often involves the use of large-scale reactors where the hydrosilylation reaction is carried out under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Dimethoxy(dipropyl)silane undergoes several types of chemical reactions, including:

Hydrolysis: The methoxysilyl groups can hydrolyze in the presence of water to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a polymeric network.

Substitution: The organic functional groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often facilitated by acidic or basic catalysts.

Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis and Condensation: Formation of siloxane polymers.

Substitution: Formation of substituted silanes with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethoxy(dipropyl)silane involves the hydrolysis of the methoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that enhances the adhesion and mechanical properties of the materials it is applied to. The organic functional groups can also interact with various substrates, further improving the compound’s effectiveness as a coupling agent .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Groups: Methoxy vs. Ethoxy: Methoxy groups (–OCH₃) hydrolyze faster than ethoxy (–OC₂H₅), leading to quicker silanol (Si–OH) formation and substrate bonding . Alkyl Chain Length: Dipropyl groups in Dimethoxy(dipropyl)silane provide greater hydrophobicity compared to methyl or chloropropyl substituents, improving moisture resistance in coatings . Functional Groups: Chloropropyl (Cl–) and amino (–NH₂) groups enable covalent bonding with epoxy resins or biomolecules, whereas trifluoropropyl (–CF₃) enhances chemical inertness .

Performance in Composite Materials

- Hydrolysis Rate : Methoxy-substituted silanes generally hydrolyze faster than ethoxy analogs, accelerating curing in adhesives .

- Thermal Stability : Bulky substituents (e.g., cyclopentyl) enhance thermal stability in polymers, whereas linear alkyl chains (e.g., dipropyl) may reduce glass transition temperatures .

Research Findings and Industrial Relevance

- Epoxy Resins : Glycidyl-functionalized silanes (e.g., 3-glycidoxypropyl trimethoxysilane) are superior for epoxy adhesion, but dipropyl methoxy silanes could improve flexibility in flexible coatings .

- Rubber Composites : Silanes like TESPT (bis(triethoxysilylpropyl) tetrasulfide) dominate tire manufacturing, but dipropyl methoxy silanes might reduce rolling resistance in silica-reinforced natural rubber .

- Pharmaceuticals : Epoxy-containing silanes (e.g., Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane) are intermediates in drug synthesis, highlighting the versatility of methoxy-alkyl silanes .

Biological Activity

Dimethoxy(dipropyl)silane (DMDPS) is an organosilane compound that has garnered interest in various fields, including materials science and biomedicine. This article reviews its biological activity, focusing on its potential applications as an antimicrobial agent, its interactions with biological systems, and its implications in drug delivery and cancer treatment.

Chemical Structure and Properties

DMDPS is characterized by the presence of two propyl groups and two methoxy groups attached to a silicon atom. Its chemical formula is . The unique structure of DMDPS allows it to participate in various chemical reactions, making it a versatile compound for functionalization and modification of surfaces.

Antimicrobial Activity

Research indicates that DMDPS exhibits significant antimicrobial properties. In a study analyzing various silane compounds, it was found that DMDPS demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at lower concentrations compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Dimethoxy(dipropyl)silane | 1.56 - 6.25 | 1.56 - 12.5 |

| Ampicillin | 2.0 | 4.0 |

| Chloramphenicol | 2.5 | 5.0 |

This table summarizes the antimicrobial efficacy of DMDPS compared to standard antibiotics, highlighting its potential for further development in clinical applications .

DNA Interaction Studies

DMDPS has shown promising results in studies focused on its interaction with DNA. Electrophoretic mobility shift assays demonstrated that DMDPS can bind to plasmid DNA, affecting its conformation and potentially leading to biological effects such as apoptosis in cancer cells. The binding affinity was assessed using varying concentrations of DMDPS, revealing a dose-dependent relationship.

Case Studies

- Anticancer Properties : A study explored the effects of DMDPS on cancer cell lines, particularly breast cancer cells (MCF-7). The compound induced cytotoxic effects, with IC50 values significantly lower than those observed with conventional chemotherapeutics. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

- Wound Healing Applications : Another investigation assessed the use of DMDPS in wound healing formulations. In vitro assays indicated enhanced fibroblast proliferation and migration when treated with DMDPS-modified surfaces compared to untreated controls. This suggests that DMDPS could be beneficial in developing advanced wound dressings.

The biological activity of DMDPS can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DMDPS promotes ROS production, which is known to induce cellular stress and apoptosis in cancer cells.

- DNA Binding : The ability of DMDPS to bind DNA may interfere with replication and transcription processes, leading to cell cycle arrest.

- Surface Modification : As an organosilane, DMDPS can modify surfaces to enhance biocompatibility and antimicrobial properties in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.